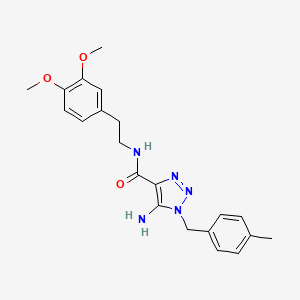![molecular formula C13H14ClNO2 B2633199 2-Amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287260-01-7](/img/structure/B2633199.png)
2-Amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is a neurotransmitter that plays a crucial role in regulating neuronal excitability in the central nervous system. GABA transaminase is responsible for the breakdown of GABA, and inhibition of this enzyme leads to an increase in GABA levels, resulting in enhanced GABAergic neurotransmission. CPP-115 has been shown to have potential therapeutic applications in the treatment of a variety of neurological and psychiatric disorders.
作用机制
2-Amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid exerts its pharmacological effects by inhibiting GABA transaminase, which leads to an increase in GABA levels in the brain. GABA is the major inhibitory neurotransmitter in the central nervous system, and its enhanced activity leads to a decrease in neuronal excitability. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.
Biochemical and Physiological Effects
The increase in GABA levels resulting from this compound administration leads to a range of biochemical and physiological effects. These include a decrease in neuronal excitability, enhanced inhibitory neurotransmission, and modulation of the activity of other neurotransmitter systems. This compound has been shown to have a favorable safety profile and does not appear to have significant adverse effects on behavior or cognitive function.
实验室实验的优点和局限性
2-Amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has several advantages for use in laboratory experiments. It is a highly potent and selective inhibitor of GABA transaminase, which allows for precise modulation of GABAergic neurotransmission. In addition, this compound has been shown to be effective in a variety of animal models of neurological and psychiatric disorders, making it a useful tool for studying the underlying mechanisms of these conditions.
One limitation of this compound is its relatively short half-life, which requires frequent dosing in animal studies. In addition, the high potency of this compound may make it difficult to achieve a therapeutic window in humans, as even small changes in dosage could lead to significant changes in GABA levels.
未来方向
There are several potential future directions for research on 2-Amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid. One area of interest is the use of this compound in the treatment of addiction, particularly for alcohol and cocaine dependence. Another potential application is in the treatment of cognitive deficits associated with aging and neurodegenerative diseases. In addition, further research is needed to determine the optimal dosing and administration strategies for this compound in humans. Finally, the development of more potent and selective GABA transaminase inhibitors may lead to the discovery of new therapeutic agents for neurological and psychiatric disorders.
合成方法
2-Amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the preparation of several intermediates, which are then coupled to form the final product. The process involves the use of various reagents and solvents, and careful control of reaction conditions is required to achieve high yields and purity.
科学研究应用
2-Amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have efficacy in animal models of epilepsy, anxiety, depression, and addiction. In addition, this compound has been shown to enhance cognitive function in animal models of Alzheimer's disease and schizophrenia.
属性
IUPAC Name |
2-amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c14-9-3-1-8(2-4-9)12-5-13(6-12,7-12)10(15)11(16)17/h1-4,10H,5-7,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZMTFSWUUFAOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(C(=O)O)N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

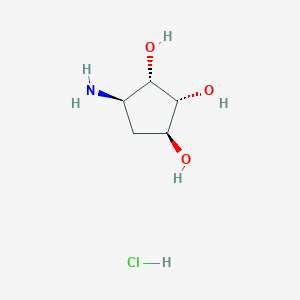
![(4s)-N-[3-(1,3-Oxazol-5-Yl)phenyl]-7-[3-(Trifluoromethyl)phenyl]-3,4-Dihydro-1,4-Methanopyrido[2,3-B][1,4]diazepine-5(2h)-Carboxamide](/img/structure/B2633120.png)
![(1S,6S)-3-Benzyl-3-azabicyclo[4.1.0]heptane](/img/structure/B2633121.png)

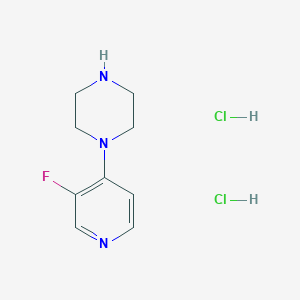
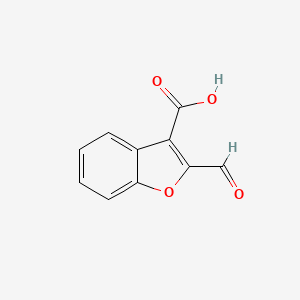
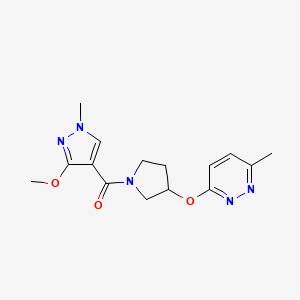
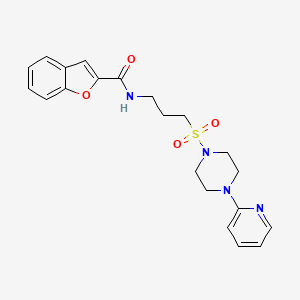


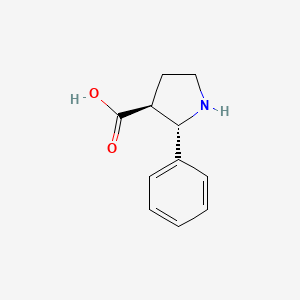
![4-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2633135.png)
